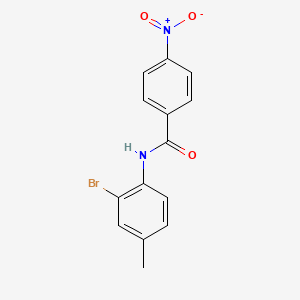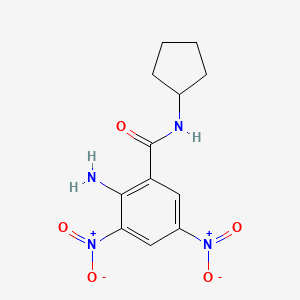
2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Descripción general
Descripción
2-amino-N-cyclopentyl-3,5-dinitrobenzamide, commonly known as GW501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its development was halted due to safety concerns. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug, despite being banned by the World Anti-Doping Agency (WADA) since 2009.
Mecanismo De Acción
GW501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. When activated, PPARδ promotes the oxidation of fatty acids and increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. This leads to an increase in energy expenditure and a reduction in body weight.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity: GW501516 has been shown to improve insulin sensitivity in animal models of metabolic disorders. This is thought to be due to its ability to increase glucose uptake and utilization in skeletal muscle.
- Reduced body weight: GW501516 has been shown to reduce body weight in animal models of obesity. This is thought to be due to its ability to increase energy expenditure and promote the oxidation of fatty acids.
- Lowered plasma triglyceride levels: GW501516 has been shown to lower plasma triglyceride levels in animal models of dyslipidemia. This is thought to be due to its ability to increase the expression of genes involved in lipid metabolism and reduce the production of triglycerides in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: GW501516 is a highly potent PPARδ agonist, which makes it an attractive tool for studying the role of PPARδ in metabolic disorders.
- Selectivity: GW501516 is highly selective for PPARδ, which reduces the risk of off-target effects.
- Availability: GW501516 is commercially available from several chemical suppliers, which makes it easily accessible for researchers.
Some of the limitations of GW501516 for lab experiments include:
- Safety concerns: GW501516 has been associated with several safety concerns, including the development of cancer in animal models. This has led to its discontinuation as a potential therapeutic agent.
- Expensive: GW501516 is a relatively expensive compound, which may limit its use in some lab experiments.
- Limited solubility: GW501516 has limited solubility in water, which may make it difficult to use in some experimental settings.
Direcciones Futuras
Despite its safety concerns, GW501516 continues to be of interest to researchers due to its potential therapeutic applications in the treatment of metabolic disorders. Some of the future directions for research on GW501516 include:
- Understanding the molecular mechanisms underlying its effects on lipid metabolism and energy expenditure.
- Developing safer and more selective PPARδ agonists for the treatment of metabolic disorders.
- Investigating the potential of GW501516 as a tool for studying the role of PPARδ in other physiological processes.
- Exploring the potential of GW501516 as a performance-enhancing drug in sports and athletics, despite being banned by 2-amino-N-cyclopentyl-3,5-dinitrobenzamide.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and energy expenditure. In preclinical studies, GW501516 has been shown to improve insulin sensitivity, reduce body weight, and lower plasma triglyceride levels in animal models of metabolic disorders.
Propiedades
IUPAC Name |
2-amino-N-cyclopentyl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c13-11-9(12(17)14-7-3-1-2-4-7)5-8(15(18)19)6-10(11)16(20)21/h5-7H,1-4,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSEZIZPXVGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentyl-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)
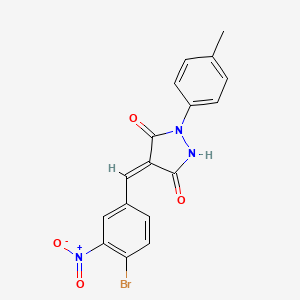
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
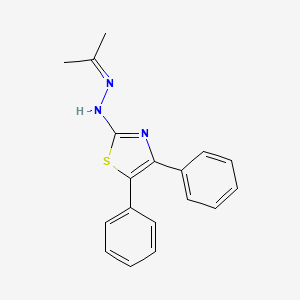
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
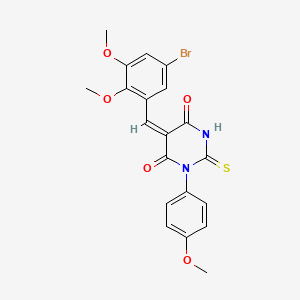
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
